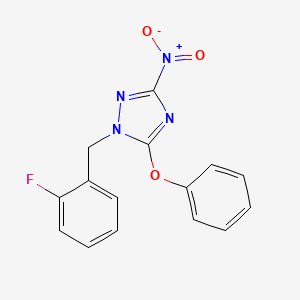![molecular formula C16H14BrN3OS B5773221 N-(4-bromophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B5773221.png)
N-(4-bromophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide (referred to as BPTA) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a thioamide derivative of pyridine, which has been synthesized through various methods.
作用機序
The mechanism of action of BPTA is not fully understood, but it is believed to act as an inhibitor of protein-protein interactions and enzyme activity. BPTA has been shown to inhibit the activity of various enzymes, including tyrosine kinases, proteases, and phosphatases. It has also been demonstrated to disrupt the interaction between proteins involved in signaling pathways, such as the Ras-Raf-MEK-ERK pathway.
Biochemical and physiological effects:
BPTA has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. In cancer cells, BPTA has been demonstrated to induce apoptosis and inhibit cell proliferation. In inflammation models, BPTA has been shown to reduce the production of inflammatory cytokines. In neurodegenerative disease models, BPTA has been shown to protect against oxidative stress and improve cognitive function.
実験室実験の利点と制限
BPTA has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, BPTA also has some limitations, including its low water solubility and potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of BPTA. In medicinal chemistry, further research is needed to optimize the structure of BPTA for its potential use as a drug candidate. In biochemistry, BPTA could be used to study the role of protein-protein interactions in various signaling pathways. In materials science, BPTA could be explored as a precursor for the synthesis of other metal sulfide nanoparticles. Additionally, further research is needed to understand the mechanism of action of BPTA and its potential applications in various fields.
In conclusion, BPTA is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It has been synthesized through various methods and has been studied for its potential applications in medicinal chemistry, biochemistry, and materials science. BPTA has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. While BPTA has several advantages for lab experiments, further research is needed to optimize its structure and understand its mechanism of action.
合成法
BPTA has been synthesized through various methods, including the reaction of 4-bromophenyl isothiocyanate with 3-cyano-4,6-dimethyl-2-pyridinethiol in the presence of a base, and the reaction of 4-bromoaniline with 3-cyano-4,6-dimethyl-2-pyridinethiol in the presence of a base and a coupling agent. The purity and yield of BPTA can be improved by recrystallization.
科学的研究の応用
BPTA has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, BPTA has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In biochemistry, BPTA has been used as a tool to study protein-protein interactions and enzyme inhibition. In materials science, BPTA has been explored as a precursor for the synthesis of metal sulfide nanoparticles.
特性
IUPAC Name |
N-(4-bromophenyl)-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3OS/c1-10-7-11(2)19-16(14(10)8-18)22-9-15(21)20-13-5-3-12(17)4-6-13/h3-7H,9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQJSEDQUKNVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 4-{[4-(N-hydroxypropanimidoyl)-2-methoxyphenoxy]methyl}benzoate](/img/structure/B5773141.png)


![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5773170.png)


![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5773202.png)



![7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5773240.png)


![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5773253.png)
